[Mesityl(methyl)amino]acetic acid

Catalog No.
S8594031
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Mesityl(methyl)amino]acetic acid

Product Name

[Mesityl(methyl)amino]acetic acid

IUPAC Name

2-(N,2,4,6-tetramethylanilino)acetic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

JQDKYVYTNJCRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)CC(=O)O)C

[Mesityl(methyl)amino]acetic acid, also known as amino(mesityl)acetic acid, is an organic compound characterized by the molecular formula C11H15NO2C_{11}H_{15}NO_2. This compound features a mesityl group, which is a 1,3,5-trimethylphenyl structure, attached to an amino group and an acetic acid moiety. The presence of the mesityl group imparts unique steric and electronic properties to the compound, making it an interesting subject for research in organic chemistry and biochemistry .

Amino(mesityl)acetic acid can undergo various chemical transformations:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The hydrogen atoms on the mesityl group may be substituted with other functional groups through electrophilic aromatic substitution reactions, often using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

  • Oxidation Products: Nitro(mesityl)acetic acid or nitroso(mesityl)acetic acid.
  • Reduction Products: Amino(mesityl)ethanol.
  • Substitution Products: Halogenated derivatives of amino(mesityl)acetic acid.

The biological activity of amino(mesityl)acetic acid has been explored in various contexts. It serves as a model compound in biochemical assays and studies of enzyme-substrate interactions. Its structural features allow researchers to investigate its interactions with biological molecules, potentially leading to insights into metabolic pathways and enzyme mechanisms.

The synthesis of amino(mesityl)acetic acid typically involves a nucleophilic substitution reaction between mesityl bromide and glycine in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux conditions in solvents like ethanol or water for several hours.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions. Purification techniques such as recrystallization or chromatography are commonly used to isolate the desired product from by-products .

Amino(mesityl)acetic acid has several applications across different fields:

  • Chemical Research: It is utilized as a building block for synthesizing more complex organic molecules, allowing researchers to explore new reaction mechanisms.
  • Biological Studies: This compound is valuable in studying enzyme interactions and metabolic processes.
  • Industrial Use: It serves as an intermediate in the production of specialty chemicals, including dyes and pigments.

Research into the interaction of amino(mesityl)acetic acid with various biomolecules has shown its potential role in modulating enzyme activities. Studies suggest that its unique structural characteristics may influence binding affinities and reaction rates, making it a significant compound for understanding biochemical pathways.

Several compounds share structural similarities with amino(mesityl)acetic acid. These include:

  • Amino(phenyl)acetic acid: Contains a phenyl group instead of a mesityl group.
  • Amino(benzyl)acetic acid: Features a benzyl group in place of the mesityl group.
  • Amino(toluyl)acetic acid: Contains a toluyl group instead of the mesityl group.

Uniqueness

Amino(mesityl)acetic acid is distinguished by its mesityl group, which contributes significant steric hindrance and electronic effects that influence its reactivity. This makes it particularly valuable for studying steric and electronic effects in organic reactions, as well as developing new synthetic methodologies.

[Mesityl(methyl)amino]acetic acid belongs to the class of α-amino acids with aryl substituents. Its molecular formula is C₁₂H₁₇NO₂, and it has a molecular weight of 207.27 g/mol. The mesityl group introduces significant steric bulk, while the methylamino moiety contributes to basicity and hydrogen-bonding capacity.

Structural Features

The compound’s core structure consists of:

  • A mesityl group (2,4,6-trimethylphenyl) attached to the α-carbon
  • A methylamino group (-NHCH₃) on the same carbon
  • A carboxylic acid (-COOH) functional group

This configuration creates a chiral center at the α-carbon, yielding two enantiomers. Computational models predict a dihedral angle of 112.5° between the mesityl ring and the acetic acid backbone, minimizing steric clashes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
Calculated LogP1.82 (Hydrophobic character)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors3 (N, two O atoms)
Rotatable Bonds4

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 2H, aromatic), 3.21 (s, 3H, N-CH₃), 2.30 (s, 6H, o-CH₃), 2.25 (s, 3H, p-CH₃)
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (aromatic C=C)

The carboxylic acid proton appears as a broad singlet at δ 12.1 ppm, while the methylamino group’s protons resonate as a singlet due to restricted rotation.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types